Hdac/bet-IN-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

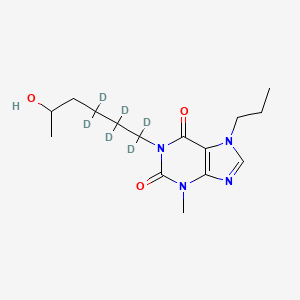

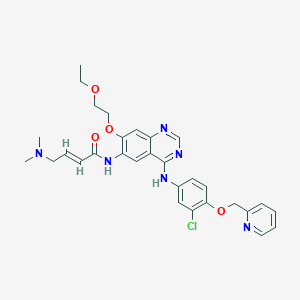

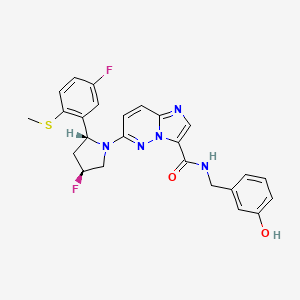

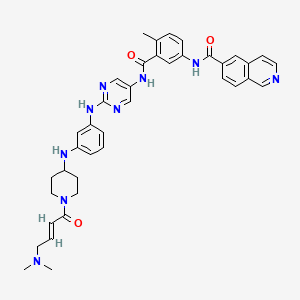

Hdac/bet-IN-1 is a dual inhibitor targeting both histone deacetylases (HDACs) and bromodomain and extraterminal domain (BET) proteins. These inhibitors are designed to modulate epigenetic regulation, which is crucial in various cellular processes, including gene expression, cell cycle regulation, and apoptosis. The dual inhibition of HDACs and BET proteins has shown promise in treating various malignancies, including germ cell tumors, urothelial carcinoma, renal cell carcinoma, and prostate cancer .

Méthodes De Préparation

The synthesis of Hdac/bet-IN-1 involves the combination of structural elements from both HDAC and BET inhibitors. One common approach is to start with a core structure that has known activity against either HDACs or BET proteins and then modify it to incorporate functional groups that target the other protein class. For example, a tetrahydroquinoline core can be functionalized with hydroxamic acid to target HDACs and a bromodomain-binding moiety to target BET proteins .

Industrial production methods for this compound are still under development, but they typically involve multi-step organic synthesis processes that require precise control of reaction conditions, such as temperature, pH, and solvent choice. The goal is to achieve high yield and purity of the final product while minimizing the formation of by-products.

Analyse Des Réactions Chimiques

Hdac/bet-IN-1 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxamic acid group, potentially affecting its ability to chelate zinc ions in the HDAC active site.

Reduction: This reaction can alter the bromodomain-binding moiety, impacting its interaction with acetylated lysines on histones.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used but generally involve modifications to the functional groups that interact with HDACs and BET proteins .

Applications De Recherche Scientifique

Hdac/bet-IN-1 has a wide range of scientific research applications:

Chemistry: It is used to study the mechanisms of epigenetic regulation and the effects of dual inhibition on gene expression and chromatin structure.

Biology: It helps in understanding the role of HDACs and BET proteins in various cellular processes, including cell cycle regulation, apoptosis, and differentiation.

Medicine: It has shown potential as a therapeutic agent for treating various cancers, including germ cell tumors, urothelial carcinoma, renal cell carcinoma, and prostate cancer.

Mécanisme D'action

Hdac/bet-IN-1 exerts its effects by simultaneously inhibiting HDACs and BET proteins. HDACs are enzymes that remove acetyl groups from lysine residues on histones and non-histone proteins, leading to chromatin condensation and transcriptional repression. BET proteins, on the other hand, recognize and bind to acetylated lysines, promoting transcriptional activation.

By inhibiting both HDACs and BET proteins, this compound disrupts the balance of acetylation and deacetylation, leading to changes in chromatin structure and gene expression. This dual inhibition can result in the induction of apoptosis, cell cycle arrest, and decreased cell viability in cancer cells .

Comparaison Avec Des Composés Similaires

Hdac/bet-IN-1 is unique in its ability to target both HDACs and BET proteins simultaneously. Similar compounds include:

JQ1: A selective BET inhibitor that targets bromodomains and disrupts the interaction between BET proteins and acetylated histones.

Vorinostat (SAHA): A selective HDAC inhibitor that targets class I and II HDACs and is used in the treatment of cutaneous T-cell lymphoma.

Panobinostat: Another HDAC inhibitor with broader activity against multiple HDAC classes, used in the treatment of multiple myeloma.

The uniqueness of this compound lies in its dual-targeting approach, which allows for more comprehensive modulation of epigenetic regulation compared to single-target inhibitors .

Propriétés

Formule moléculaire |

C29H40N4O8S |

|---|---|

Poids moléculaire |

604.7 g/mol |

Nom IUPAC |

N-[2-[8-(hydroxyamino)-8-oxooctoxy]-5-morpholin-4-ylsulfonylphenyl]-3-methyl-4-oxo-5,6,7,8-tetrahydro-2H-cyclohepta[c]pyrrole-1-carboxamide |

InChI |

InChI=1S/C29H40N4O8S/c1-20-27-22(9-6-7-10-24(27)34)28(30-20)29(36)31-23-19-21(42(38,39)33-14-17-40-18-15-33)12-13-25(23)41-16-8-4-2-3-5-11-26(35)32-37/h12-13,19,30,37H,2-11,14-18H2,1H3,(H,31,36)(H,32,35) |

Clé InChI |

AWVPNUWHMBPXOU-UHFFFAOYSA-N |

SMILES canonique |

CC1=C2C(=C(N1)C(=O)NC3=C(C=CC(=C3)S(=O)(=O)N4CCOCC4)OCCCCCCCC(=O)NO)CCCCC2=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.